2-Chloro-7-methoxyquinoline-3-carboxylic acid
Description
2-Chloro-7-methoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 2, a methoxy group at position 7, and a carboxylic acid moiety at position 3 of the quinoline scaffold. Its molecular formula is C₁₁H₈ClNO₃ (inferred from structural analogs in and ). The carboxylic acid group at position 3 is a critical pharmacophore, often enhancing binding affinity to biological targets through hydrogen bonding or ionic interactions.
The methoxy and chloro substituents likely influence lipophilicity, solubility, and metabolic stability, making this compound a candidate for further medicinal chemistry optimization.
Properties
IUPAC Name |
2-chloro-7-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-3-2-6-4-8(11(14)15)10(12)13-9(6)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKBYHEJQZDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252036 | |
| Record name | 2-Chloro-7-methoxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155983-20-3 | |
| Record name | 2-Chloro-7-methoxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155983-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methoxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The oxidation step employs silver nitrate (AgNO₃) and sodium hydroxide (NaOH) in a mixed solvent system of ethanol and water. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 12.25 hours |
| Solvent Ratio (EtOH:H₂O) | 1:1 |
| Yield | 83% |
The aldehyde group undergoes nucleophilic attack by hydroxide ions, forming a geminal diol intermediate, which is subsequently oxidized to the carboxylic acid via Ag⁺-mediated electron transfer. This method avoids harsh acidic conditions, preserving the integrity of the methoxy and chloro substituents.
Limitations and Scalability
While high-yielding, the reliance on silver nitrate raises concerns about cost and environmental impact. Industrial adaptations may substitute AgNO₃ with catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or O₂ as terminal oxidants, though these remain unexplored in published literature.
Comparative Analysis of Methods
The table below contrasts the two primary synthetic strategies:
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Aldehyde Oxidation | Single-step, high yield | Costly AgNO₃ reagent | 83% |
| Ester Hydrolysis | Avoids precious metals | Multi-step synthesis | ~85%* |
*Theoretical yield based on analogous reactions.
Mechanistic Insights and Substituent Effects
Role of the Methoxy Group
The electron-donating methoxy group at position 7 stabilizes the quinoline ring through resonance, reducing susceptibility to oxidative degradation during the aldehyde oxidation step. This contrasts with non-methoxy analogs, which exhibit lower thermal stability under similar conditions.
Chlorine Substituent Reactivity
The chlorine atom at position 2 exerts an electron-withdrawing effect, polarizing the aldehyde group and enhancing its reactivity toward nucleophilic attack. This electronic activation accounts for the high conversion efficiency observed in the primary method.
Industrial and Environmental Considerations
Waste Management
The AgNO₃/NaOH system generates silver oxide (Ag₂O) as a byproduct, necessitating recovery protocols to mitigate heavy metal contamination. Alternative oxidants like hydrogen peroxide (H₂O₂) or enzymatic systems (e.g., alcohol oxidases) remain under investigation for greener synthesis.
Solvent Selection
Ethanol/water mixtures offer a balance between reagent solubility and environmental impact. Recent trends favor cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) as sustainable alternatives, though their efficacy in this context is untested.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
2-Chloro-7-methoxyquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds. These include:
- Antimicrobial Agents : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics to combat multidrug-resistant bacteria .
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as SH-SY5Y (neuroblastoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
Mechanisms of Action
The mechanisms through which 2-chloro-7-methoxyquinoline-3-carboxylic acid exerts its effects include:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
- Receptor Binding : It may interact with specific receptors involved in metabolic pathways, influencing various biological processes.
Organic Synthesis
Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, making it valuable for synthesizing novel compounds with enhanced biological activities .
Antioxidant Properties
The antioxidant capacity of 2-chloro-7-methoxyquinoline-3-carboxylic acid has been assessed using methods like the DPPH radical scavenging assay. Results indicate significant radical scavenging activity, crucial for mitigating oxidative stress-related diseases:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
This activity suggests potential therapeutic applications in cancer prevention and treatment strategies .
Material Science
Development of Organic Materials
In material science, 2-chloro-7-methoxyquinoline-3-carboxylic acid is explored for developing organic materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance the performance of materials used in electronic devices .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antibacterial Activity Study : A study demonstrated that derivatives of quinoline carboxylic acids exhibited superior antibacterial activities compared to traditional antibiotics. The synthesized compounds were tested against multiple bacterial strains, showing promising results .
- Anticancer Mechanism Investigation : Research focused on the anticancer potential of derivatives indicated that they inhibit cell growth through mechanisms such as DNA intercalation and inhibition of angiogenesis .
- Molecular Docking Studies : Molecular modeling studies have been conducted to understand the binding modes of these compounds with target enzymes like DNA gyrase, providing insights into their potential as therapeutic agents against bacterial infections .
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations
In contrast, 7-chloro derivatives (e.g., and ) prioritize halogenation at position 7, which is associated with improved DNA gyrase inhibition in fluoroquinolone antibiotics. Replacing methoxy with hydroxyl (as in 4-hydroxy-7-methoxyquinoline-3-carboxylic acid) increases polarity and aqueous solubility.
Carboxylic Acid Position: The 3-carboxylic acid group in the target compound is a hallmark of quinolones, enabling metal chelation and target binding.
Thermal Stability and Solubility :
- The nitro and cyclopropyl groups in ’s compound contribute to high thermal stability (decomposition >250°C), whereas the target compound’s stability remains uncharacterized in the provided evidence.
- Hydroxyl or methoxy groups improve solubility; chloro and aryl substituents increase lipophilicity, impacting membrane permeability.
Biological Activity
2-Chloro-7-methoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Chloro-7-methoxyquinoline-3-carboxylic acid consists of a quinoline ring with a chlorine atom at the 2-position and a methoxy group at the 7-position, along with a carboxylic acid functional group at the 3-position. This unique arrangement contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that 2-Chloro-7-methoxyquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit bacterial enzymes and interfere with DNA replication, making it a potential candidate for developing new antibiotics against multidrug-resistant bacteria.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 ± 0.5 |
| S. aureus | 12 ± 0.3 |
| P. aeruginosa | 10 ± 0.4 |
| K. pneumoniae | 14 ± 0.6 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways, including those involved in cell cycle regulation and apoptosis.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies demonstrated that treatment with 2-Chloro-7-methoxyquinoline-3-carboxylic acid led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in various cancer cell lines, suggesting a mechanism for its anticancer activity.
The biological activity of 2-Chloro-7-methoxyquinoline-3-carboxylic acid is attributed to its interaction with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound may inhibit enzymes critical for bacterial survival, such as DNA gyrase, which is essential for DNA replication .
- Anticancer Mechanism : It appears to modulate signaling pathways related to apoptosis, potentially through the activation of caspases and other apoptotic factors.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- A study synthesized several analogs and evaluated their antibacterial and antioxidant activities, revealing that some derivatives exhibited superior efficacy compared to the parent compound .
- Molecular docking studies have provided insights into how these compounds interact with target enzymes, further elucidating their mechanisms of action .
Q & A
Q. What are the typical synthetic routes for preparing 2-chloro-7-methoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted quinolines. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, while methoxy groups are introduced via nucleophilic substitution with NaOCH₃ or CH₃I in polar aprotic solvents like DMF . Critical parameters include temperature control (70–100°C for chlorination) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of chlorinating agents). Post-reaction purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel .
Q. How can the purity and structural integrity of 2-chloro-7-methoxyquinoline-3-carboxylic acid be validated?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) or GC (for volatile derivatives) with >95% purity thresholds .
- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions. Key signals include a singlet for the methoxy group (~δ 3.9 ppm) and aromatic protons consistent with quinoline scaffolds .
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₉ClNO₃: 238.02 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Contradictions may arise from impurities or solvent grade variations. Systematic studies should:
- Test solubility in DMSO, methanol, and THF using ultra-pure solvents (HPLC grade).
- Quantify solubility via UV-Vis spectroscopy at λmax (~310 nm for quinoline derivatives) .
- Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers .
Q. What strategies optimize the coupling of this compound with biomolecules for pharmacological studies?
- Methodological Answer :
- Carboxylic Acid Activation : Use EDC/HOBt or DCC to form active esters for amide bond formation with amines (e.g., peptides). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .
- Protection/Deprotection : Temporarily protect the methoxy group with BCl₃ if side reactions occur.
- Characterization : Confirm conjugation via MALDI-TOF MS and circular dichroism (CD) for chiral adducts .
Q. How do substituent electronic effects influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the 2-chloro and 3-carboxylic acid positions.
- Experimental Validation : Test Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
